molecular formula C21H22N4O4 B2795046 3-(1-(2-(2-methoxyphenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 2034520-52-8

3-(1-(2-(2-methoxyphenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2795046
CAS RN: 2034520-52-8
M. Wt: 394.431
InChI Key: RLTPGQRJFOTQEJ-UHFFFAOYSA-N
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Description

The compound “3-(1-(2-(2-methoxyphenyl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are known for their wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, hypotensive, and antihistaminic activities .


Synthesis Analysis

Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of this compound is derived from the pyrido[2,3-d]pyrimidine core, which is a six-membered aromatic heterocyclic compound containing two nitrogen atoms at positions 1 and 3 .


Chemical Reactions Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves various chemical reactions. One such reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .

Scientific Research Applications

Synthesis and Pharmacological Potential

The compound is structurally related to a broad class of chemicals that have been synthesized and evaluated for various pharmacological activities. Although the specific compound was not directly identified in the literature, related derivatives have demonstrated significant biological activities, including anti-inflammatory, analgesic, antimicrobial, and insecticidal properties. For instance, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized and showed potent COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities, suggesting a potential research avenue for the compound (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Antimicrobial and Antifungal Activities

Derivatives with the pyrido[1,2-a]pyrimidine ring structure, similar to the compound , have shown a variety of potential pharmacological activities. A study synthesizing new series of pyridopyrimidine derivatives containing Schiff bases of certain amino acids exhibited promising antibacterial and antifungal activities, highlighting the compound's potential use in developing new antimicrobial agents (S. Alwan, Jaafar Abdul-Sahib Al Kaabi, R. Hashim, 2014).

Insecticidal Activity

Pyridine derivatives, closely related to the compound under discussion, have demonstrated moderate to strong aphidicidal activities. This suggests potential applications in agricultural pest control strategies, highlighting the compound's versatility beyond medical applications (E. A. Bakhite, Aly A. Abd-Ella, M. El-Sayed, S. A. Abdel-Raheem, 2014).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the available resources, pyrido[2,3-d]pyrimidines are known to exhibit a wide range of biological activities. They are known to inhibit the expression and activities of certain vital inflammatory mediators .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted pyridines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

3-[1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c1-29-17-7-3-2-5-14(17)13-18(26)24-11-8-15(9-12-24)25-20(27)16-6-4-10-22-19(16)23-21(25)28/h2-7,10,15H,8-9,11-13H2,1H3,(H,22,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTPGQRJFOTQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCC(CC2)N3C(=O)C4=C(NC3=O)N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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